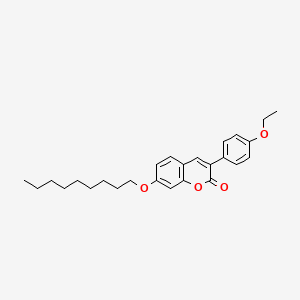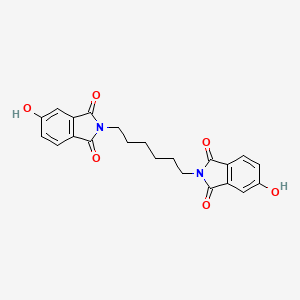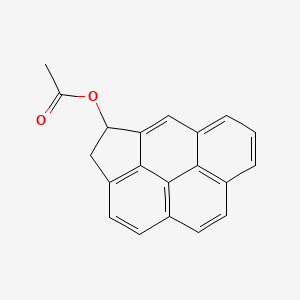![molecular formula C12H15GeNO2 B14329024 2-[(Trimethylgermyl)methyl]-1H-isoindole-1,3(2H)-dione CAS No. 111660-05-0](/img/structure/B14329024.png)
2-[(Trimethylgermyl)methyl]-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Trimethylgermyl)methyl]-1H-isoindole-1,3(2H)-dione is a compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The incorporation of a trimethylgermyl group into the isoindole structure adds unique properties to the compound, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Trimethylgermyl)methyl]-1H-isoindole-1,3(2H)-dione typically involves the reaction of isoindole-1,3-dione with trimethylgermylmethyl halides under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and implementing purification techniques such as recrystallization or chromatography to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-[(Trimethylgermyl)methyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trimethylgermyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
2-[(Trimethylgermyl)methyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 2-[(Trimethylgermyl)methyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular pathways involved in oxidative stress, leading to its potential use as an antioxidant .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1H-isoindole-1,3(2H)-dione
- 2-(Trimethylsilylmethyl)-1H-isoindole-1,3(2H)-dione
- 2-(Trimethylstannylmethyl)-1H-isoindole-1,3(2H)-dione
Uniqueness
2-[(Trimethylgermyl)methyl]-1H-isoindole-1,3(2H)-dione is unique due to the presence of the trimethylgermyl group, which imparts distinct chemical and physical properties. This makes it different from its silicon and tin analogs, potentially offering advantages in specific applications such as enhanced stability or reactivity .
Properties
CAS No. |
111660-05-0 |
|---|---|
Molecular Formula |
C12H15GeNO2 |
Molecular Weight |
277.88 g/mol |
IUPAC Name |
2-(trimethylgermylmethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C12H15GeNO2/c1-13(2,3)8-14-11(15)9-6-4-5-7-10(9)12(14)16/h4-7H,8H2,1-3H3 |
InChI Key |
UWGDSUOXXNTKEQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Ge](C)(C)CN1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


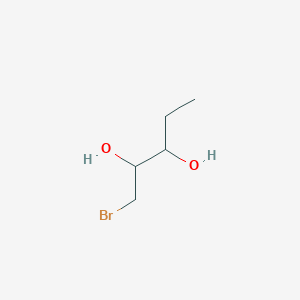


silane](/img/structure/B14328963.png)

![7-(Oxomethylidene)bicyclo[3.3.1]nonan-3-one](/img/structure/B14328970.png)
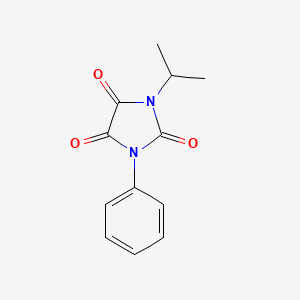
![1-[5-Chloro-2-(methoxycarbonyl)phenyl]-2-diazonioethen-1-olate](/img/structure/B14328986.png)
![Ethanol, 2,2'-[(9-anthracenylmethyl)imino]bis-](/img/structure/B14328987.png)

